4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid, pinacol ester 4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid, pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13521625
InChI: InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)14-10-9-13(16(20)11-14)12-21-15-7-5-6-8-15/h9-11,15,21H,5-8,12H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCC3)F
Molecular Formula: C18H27BFNO2
Molecular Weight: 319.2 g/mol

4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid, pinacol ester

CAS No.:

Cat. No.: VC13521625

Molecular Formula: C18H27BFNO2

Molecular Weight: 319.2 g/mol

* For research use only. Not for human or veterinary use.

4-(N-Cyclopentylaminomethyl)-3-fluorophenylboronic acid, pinacol ester -

Specification

Molecular Formula C18H27BFNO2
Molecular Weight 319.2 g/mol
IUPAC Name N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine
Standard InChI InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)14-10-9-13(16(20)11-14)12-21-15-7-5-6-8-15/h9-11,15,21H,5-8,12H2,1-4H3
Standard InChI Key UJAIWOJYGAHNDV-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCC3)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCC3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted at the 3-position with a fluorine atom and at the 4-position with an N-cyclopentylaminomethyl group. The boronic acid moiety is stabilized as a pinacol ester, forming a 1,3,2-dioxaborolane ring. This configuration enhances stability and solubility in organic solvents, crucial for its utility in synthetic applications .

Table 1: Key Structural and Physicochemical Data

PropertyValue
IUPAC NameN-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine
Molecular FormulaC18H27BFNO2\text{C}_{18}\text{H}_{27}\text{BFNO}_2
Molecular Weight319.2 g/mol
SMILES NotationB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCC3)F
Canonical SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC3CCCC3)F
InChI KeyUJAIWOJYGAHNDV-UHFFFAOYSA-N

The pinacol ester group (C6H12O2\text{C}_6\text{H}_{12}\text{O}_2) protects the boronic acid, preventing premature hydrolysis while maintaining reactivity in cross-coupling reactions. The cyclopentylamine side chain introduces steric bulk, which can influence regioselectivity in coupling processes .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with 3-fluoro-4-bromobenzaldehyde, which undergoes reductive amination with cyclopentylamine to install the aminomethyl group. Subsequent Miyaura borylation introduces the pinacol-protected boronic acid moiety via a palladium-catalyzed reaction :

Ar-Br+B2(pin)2Pd(dppf)Cl2,KOAcAr-B(pin)+Byproducts[1]\text{Ar-Br} + \text{B}_2(\text{pin})_2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{Ar-B(pin)} + \text{Byproducts} \quad[1]

Key Steps:

  • Reductive Amination:
    3-Fluoro-4-bromobenzaldehyde+CyclopentylamineNaBH4N-Cyclopentylaminomethyl Intermediate\text{3-Fluoro-4-bromobenzaldehyde} + \text{Cyclopentylamine} \xrightarrow{\text{NaBH}_4} \text{N-Cyclopentylaminomethyl Intermediate}.

  • Miyaura Borylation:
    Palladium-catalyzed coupling with bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) under inert atmosphere.

Optimization Challenges

  • Regioselectivity: Competing coupling at the bromine site requires careful control of catalyst loading (typically 2–5 mol% Pd).

  • Purification: Column chromatography on silica gel with ethyl acetate/hexane mixtures (1:4 v/v) achieves >95% purity .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic ester, this compound participates in Pd-mediated couplings with aryl halides, enabling the synthesis of biaryl structures. For example:

Ar-B(pin)+Ar’XPd catalystAr-Ar’+Byproducts[1][3]\text{Ar-B(pin)} + \text{Ar'}-X \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{Byproducts} \quad[1][3]

Case Study: Coupling with 2,6-dichloro-4-bromopyridine yields fluorinated bipyridines, intermediates in kinase inhibitor development .

Pharmaceutical Intermediate

The fluorine atom enhances metabolic stability, while the cyclopentyl group modulates lipophilicity. Notable applications include:

  • Anticancer Agents: Analogues inhibit tyrosine kinases (e.g., EGFR, VEGFR) at IC50_{50} values <100 nM .

  • CNS Therapeutics: Fluorinated aryl boronic esters penetrate the blood-brain barrier, enabling dopamine receptor modulator synthesis.

PrecautionImplementation
Personal ProtectionNitrile gloves, safety goggles, lab coat
VentilationFume hood with ≥100 ft/min face velocity
Spill ManagementAbsorb with vermiculite, neutralize with 5% NaOH

Research Implications and Future Directions

Material Science Innovations

The compound’s rigid arylboronate structure facilitates the synthesis of:

  • Conjugated Polymers: Poly(fluorene-boronate) hybrids for OLEDs (external quantum efficiency >15%) .

  • MOF Templates: Boron-containing metal-organic frameworks with CO2_2 adsorption capacities of 4.2 mmol/g.

Drug Discovery Frontiers

Ongoing studies explore:

  • Proteolysis-Targeting Chimeras (PROTACs): Boronates as E3 ligase recruiters in degrader molecules .

  • 18F^{18}\text{F}-Labeling: Potential for PET imaging via isotope exchange, though current radiochemical yields remain <5%.

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